molecular formula C6H10O3 B1595436 Propyl pyruvate CAS No. 20279-43-0

Propyl pyruvate

Cat. No.: B1595436
CAS No.: 20279-43-0
M. Wt: 130.14 g/mol
InChI Key: ILPVOWZUBFRIAX-UHFFFAOYSA-N
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Description

Propyl pyruvate is an organic compound with the molecular formula C6H10O3 It is an ester derived from pyruvic acid and propanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl pyruvate can be synthesized through the esterification of pyruvic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and propanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propyl pyruvate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce propyl acetate and carbon dioxide.

    Reduction: It can be reduced to form propyl lactate.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Propyl acetate and carbon dioxide.

    Reduction: Propyl lactate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl pyruvate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in metabolic disorders.

    Industry: It is used in the production of various chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of propyl pyruvate involves its conversion to pyruvate in the body. Pyruvate is a key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle. It plays a crucial role in energy production and cellular respiration. This compound may exert its effects by influencing these metabolic pathways and modulating the activity of enzymes involved in pyruvate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyruvate: An ester of pyruvic acid and ethanol, used for its anti-inflammatory properties.

    Methyl pyruvate: An ester of pyruvic acid and methanol, studied for its role in metabolic processes.

    Butyl pyruvate: An ester of pyruvic acid and butanol, used in organic synthesis.

Uniqueness

Propyl pyruvate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other pyruvate esters

Properties

IUPAC Name

propyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVOWZUBFRIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174129
Record name Propyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Sweet carmelling, floral aroma
Record name Propyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Propyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.012-1.020 (20°)
Record name Propyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1924/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20279-43-0
Record name Propyl pyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYL PYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78735J3F50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A toluene solution (1 L) containing pyruvic acid (440 g, 5.0 mol), n-propanol (300 g, 5.0 mol) and p-toluenesulfonic acid monohydrate (2.5 g) was heated and refluxed for 16 hours under nitrogen flow. The reaction led to generation of water in the system. However, the water was removed using Dean-Stark trap. The resultant reaction solution was cooled down to room temperature, followed by removal of toluene using an evaporator under a reduced pressure. The residual was then purified using reduced pressure distillation (40 mmHg, 85 to 90° C.) to give propyl pyruvate (400 g, yield: 62%).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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